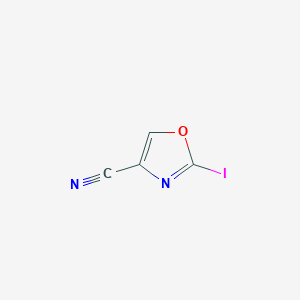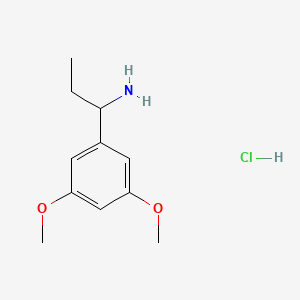
1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2172097-88-8 . It has a molecular weight of 231.72 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is "1S/C11H17NO2.ClH/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3;/h5-7,11H,4,12H2,1-3H3;1H" . This indicates the molecular structure of the compound.Applications De Recherche Scientifique
Pharmacological Studies:
- Research has indicated that certain compounds structurally similar to 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride, like mCPP and RO 60-0175, function as agonists at 5-HT2C receptors, eliciting specific physiological responses such as penile erections in rats. This suggests the potential of related compounds for studying serotonin receptor-mediated processes (Millan et al., 1997).
Metabolic Pathways in Lignin Acidolysis:
- The compound has been studied in the context of lignin acidolysis. For instance, the acidolysis of β-O-4-type lignin model compounds, which share structural similarities with this compound, was explored, revealing various mechanistic insights and the significance of certain structural groups in these reactions (Yokoyama, 2015).
Biochemical Analysis:
- Investigations have been conducted on amines structurally similar to this compound in the context of medical conditions like schizophrenia, indicating the role and significance of these compounds in biochemical and psychiatric research (Takesada et al., 1963).
Neuroprotective Properties:
- Compounds related to this compound, such as DDPH, have been studied for their neuroprotective effects, particularly in the context of brain ischemia injury in rats. These studies highlight the potential of these compounds in mitigating neuronal damage and enhancing the activity of neuroprotective enzymes (Qu et al., 2003).
Vascular and Hemodynamic Effects:
- Research has also delved into the cardiovascular effects of related compounds, examining their impact on blood pressure, heart function, and vascular smooth muscle cells. Such studies provide a foundation for understanding the therapeutic potential of these compounds in cardiovascular diseases (Zhang et al., 1998).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability Factors such as temperature, pH, and the presence of other molecules can impact how 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride interacts with its targets and exerts its effects.
Propriétés
IUPAC Name |
1-(3,5-dimethoxyphenyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3;/h5-7,11H,4,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWSVJFSUQWPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)OC)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


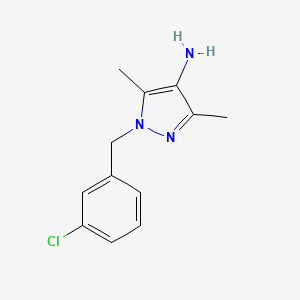
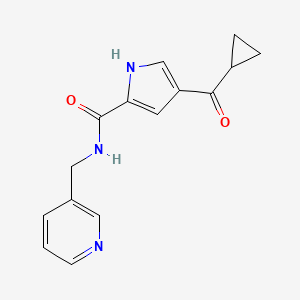
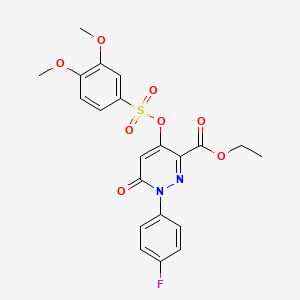
![methyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2463567.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2463570.png)
![N-(2,4-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2463571.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2463573.png)

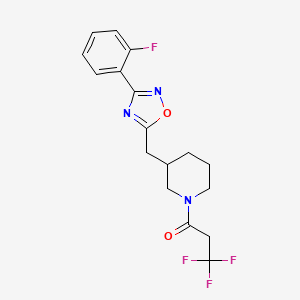
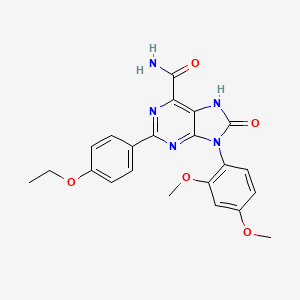
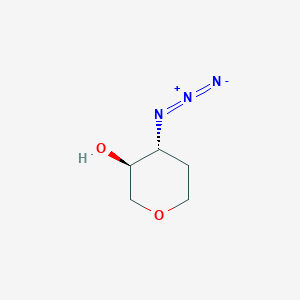
amine](/img/structure/B2463582.png)
